molecular formula C22H22N2O2S B13821639 N'-[(1E)-1-(5-ethylthiophen-2-yl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide

N'-[(1E)-1-(5-ethylthiophen-2-yl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide

Cat. No.: B13821639
M. Wt: 378.5 g/mol
InChI Key: UAZYVUWGJZCQNU-XQNSMLJCSA-N
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Description

N’-[(1E)-1-(5-ethylthiophen-2-yl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide is a complex organic compound with a unique structure that includes a thiophene ring, an ethylidene group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(5-ethylthiophen-2-yl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide typically involves the condensation of 5-ethyl-2-thiophenecarboxaldehyde with 2-hydroxy-2,2-diphenylacetohydrazide in the presence of an acid catalyst. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(5-ethylthiophen-2-yl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N’-[(1E)-1-(5-ethylthiophen-2-yl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which N’-[(1E)-1-(5-ethylthiophen-2-yl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydrazide group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(5-ethylthiophen-2-yl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide is unique due to its combination of a thiophene ring with an ethylidene group and a hydrazide moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C22H22N2O2S

Molecular Weight

378.5 g/mol

IUPAC Name

N-[(E)-1-(5-ethylthiophen-2-yl)ethylideneamino]-2-hydroxy-2,2-diphenylacetamide

InChI

InChI=1S/C22H22N2O2S/c1-3-19-14-15-20(27-19)16(2)23-24-21(25)22(26,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-15,26H,3H2,1-2H3,(H,24,25)/b23-16+

InChI Key

UAZYVUWGJZCQNU-XQNSMLJCSA-N

Isomeric SMILES

CCC1=CC=C(S1)/C(=N/NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)/C

Canonical SMILES

CCC1=CC=C(S1)C(=NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C

Origin of Product

United States

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